![molecular formula C17H14N2O3 B12444821 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core, which is a fused bicyclic structure containing both benzene and oxazinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the condensation of anthranilic acid derivatives with appropriate acylating agents. One common method includes the reaction of anthranilic acid with propionyl chloride in the presence of a base such as pyridine to form the intermediate benzoxazinone, which is then further reacted with 3-aminophenylpropanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzoxazinone ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazinone core can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl]benzamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
Uniqueness
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is unique due to its specific substitution pattern on the benzoxazinone core, which can influence its chemical reactivity and biological activity. The presence of the propanamide group provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)18-12-7-5-6-11(10-12)16-19-14-9-4-3-8-13(14)17(21)22-16/h3-10H,2H2,1H3,(H,18,20) |
InChI-Schlüssel |
QARHXLIEZQCMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
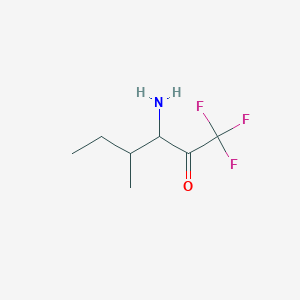
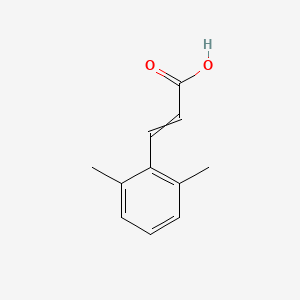
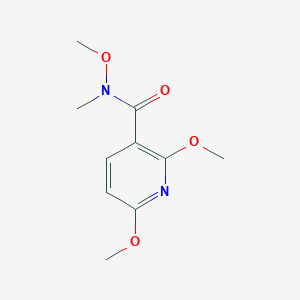
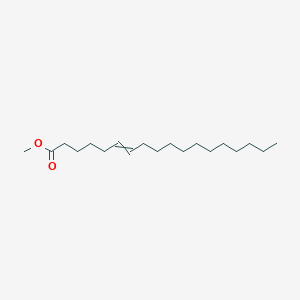
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
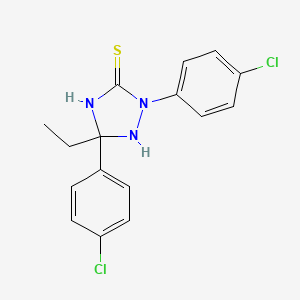
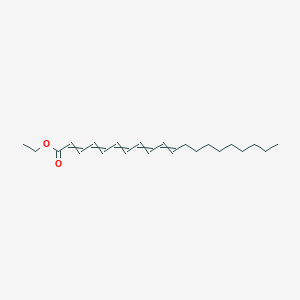
![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
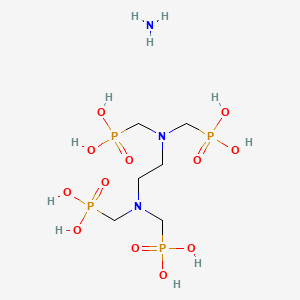
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
methanone](/img/structure/B12444818.png)
